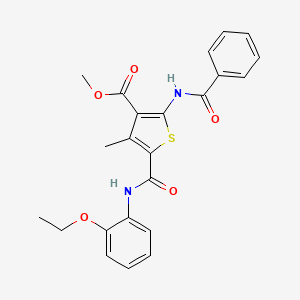
(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone is a chemical compound that features a piperidine ring substituted with an amino group and a difluorocyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone typically involves the reaction of 4-aminopiperidine with a difluorocyclobutyl-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
(4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone: Similar structure but with a fluorophenyl group instead of a difluorocyclobutyl group.
(4-Aminopiperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone: Contains a trifluoromethylphenyl group.
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone: Features a triazole ring with a fluorophenyl group
Uniqueness
The uniqueness of (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone lies in its difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C10H16F2N2O |
|---|---|
分子量 |
218.24 g/mol |
IUPAC名 |
(4-aminopiperidin-1-yl)-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)5-7(6-10)9(15)14-3-1-8(13)2-4-14/h7-8H,1-6,13H2 |
InChIキー |
FPBDMRZHDPFDRY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C(=O)C2CC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)








![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)


![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)

